1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from interacting with its substrates . This inhibits the kinase activity of CDK2, leading to a halt in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . Therefore, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects . It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may have significant effects on biochemical reactions involving this enzyme .
Cellular Effects
In cellular studies, this compound has shown to exert significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, suggesting potential cytotoxic activities . The compound’s influence on cell function also extends to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been suggested that the compound binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This interaction is thought to be facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core. Subsequent methylation and introduction of the methylamino group can be achieved through reductive amination using formaldehyde and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
1-methyl-6-(methylaminomethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-9-4-6-11-7-5(8(14)12-6)3-10-13(7)2/h3,9H,4H2,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLOUUFNPOCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(C=NN2C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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